N6-allyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-FLUOROPHENYL)-1-METHYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of fluorine and other substituents enhances its chemical stability and biological activity.
Properties
Molecular Formula |
C15H15FN6 |
|---|---|
Molecular Weight |
298.32 g/mol |
IUPAC Name |
4-N-(4-fluorophenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H15FN6/c1-3-8-17-15-20-13(12-9-18-22(2)14(12)21-15)19-11-6-4-10(16)5-7-11/h3-7,9H,1,8H2,2H3,(H2,17,19,20,21) |
InChI Key |
INPIGGLZLSKUDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-FLUOROPHENYL)-1-METHYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods often employ microwave irradiation techniques to enhance reaction rates and yields. This approach allows for the efficient synthesis of the compound under controlled conditions, minimizing by-products and optimizing purity .
Chemical Reactions Analysis
Types of Reactions
N4-(4-FLUOROPHENYL)-1-METHYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The pyrazolo[3,4-d]pyrimidine core is known to inhibit enzymes like kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to varied biological activities.
Fluorinated heterocycles: Compounds with fluorine atoms exhibit enhanced stability and biological activity compared to their non-fluorinated counterparts.
Uniqueness
N4-(4-FLUOROPHENYL)-1-METHYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its unique combination of substituents, which confer specific properties such as increased binding affinity, selectivity, and stability. This makes it a valuable compound for further research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
